MBX2329

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

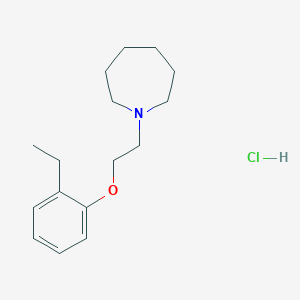

1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAUPZSIMYFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCN2CCCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MBX2329: A Deep Dive into its Mechanism of Action Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MBX2329, a novel small molecule inhibitor of the influenza virus. We will delve into its core function, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows involved in its antiviral activity.

Core Mechanism of Action: Targeting Hemagglutinin-Mediated Viral Entry

This compound is a potent and selective inhibitor of influenza A virus, exerting its antiviral effect by specifically targeting the viral glycoprotein hemagglutinin (HA).[1][2][3][4] The core of its mechanism lies in the inhibition of HA-mediated viral entry into host cells.[1]

The influenza virus initiates infection through a multi-step process:

-

Attachment: The HA protein on the viral surface binds to sialic acid receptors on the host cell membrane.

-

Endocytosis: The virus is then engulfed by the host cell into an endosome.

-

Acidification and Conformational Change: The endosome becomes acidified, triggering a low pH-induced conformational change in the HA protein. This change is critical as it exposes the fusion peptide, a segment of the HA protein necessary for membrane fusion.

-

Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes.

-

Viral Genome Release: Following fusion, the viral genetic material is released into the cytoplasm of the host cell, where it can replicate.

This compound disrupts this process by binding to the stem region of the HA trimer. This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes required for membrane fusion. By locking HA in its inactive state, this compound effectively blocks the release of the viral genome into the host cell, thus halting the infection at an early stage. Molecular dynamics simulations suggest that while this compound can bind to HA under neutral conditions, its inhibitory action is most critical under the acidic conditions of the endosome, where it interacts with a distinct binding site to prevent the fusogenic transition.

Quantitative Data on Antiviral Activity and Selectivity

The efficacy and selectivity of this compound have been quantified across various influenza A virus strains, including those resistant to existing antiviral drugs like oseltamivir.

| Influenza A Virus Strain | Inhibitory Concentration (IC50) in µM | Cytotoxicity (CC50) in µM | Selectivity Index (SI = CC50/IC50) |

| A/PR/8/34 (H1N1) | 0.29 - 0.53 | >100 | >188 - >344 |

| A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant) | 0.29 - 0.53 | >100 | >188 - >344 |

| A/Washington/10/2008 (H1N1) | 0.29 - 0.53 | >100 | >188 - >344 |

| A/California/10/2009 (H1N1, 2009 pandemic) | 0.29 - 0.53 | >100 | >188 - >344 |

| HIV/HA(H5) pseudotype | IC90 of 8.6 | Not specified | Not specified |

| A/Texas/12/2007 (H3N2) | Significantly less active | >100 | Not applicable |

| B/Florida/4/2006 (Influenza B) | Significantly less active | >100 | Not applicable |

Data compiled from multiple sources.

This compound demonstrates a high selectivity index, indicating a favorable safety profile with low cellular toxicity at effective antiviral concentrations. Furthermore, it exhibits significant synergy with the neuraminidase inhibitor oseltamivir, suggesting potential for combination therapy.

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

Caption: Influenza virus entry pathway and its inhibition by this compound.

Experimental Workflow: Screening and Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on standard virological assays.

Pseudotype Virus-Based High-Throughput Screening

This assay is used to identify compounds that inhibit viral entry.

-

Principle: A non-replicating viral core (e.g., from HIV) is engineered to express the influenza HA protein on its surface and to contain a reporter gene (e.g., luciferase). Inhibition of viral entry is measured by a decrease in reporter gene expression.

-

Protocol:

-

Pseudovirus Production: Co-transfect 293T cells with a plasmid encoding the viral core and reporter gene, and a separate plasmid encoding the influenza HA protein.

-

Compound Treatment: Seed target cells (e.g., MDCK cells) in 96-well plates. Add serial dilutions of this compound to the cells.

-

Infection: Add the HA-pseudotyped virus to the wells containing the cells and compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Readout: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits reporter gene expression by 50%.

-

HA-Mediated Hemolysis of Chicken Red Blood Cells (cRBCs)

This assay assesses the ability of a compound to inhibit the low pH-induced fusion activity of HA.

-

Principle: At low pH, influenza virus can fuse with the membrane of red blood cells, causing them to lyse (hemolysis). A compound that inhibits HA-mediated fusion will prevent hemolysis.

-

Protocol:

-

Compound and Virus Incubation: Incubate purified influenza virus with serial dilutions of this compound.

-

Addition of cRBCs: Add a suspension of chicken red blood cells to the virus-compound mixture.

-

Acidification: Lower the pH of the solution to trigger HA-mediated fusion.

-

Incubation and Centrifugation: Incubate to allow for hemolysis, then centrifuge to pellet the intact cells.

-

Readout: Measure the amount of hemoglobin released into the supernatant by spectrophotometry.

-

Data Analysis: Determine the concentration of the compound that inhibits hemolysis by 50%.

-

Competition Assay with Monoclonal Antibody (MAb) C179

This assay helps to identify the binding site of the inhibitor on the HA protein.

-

Principle: MAb C179 is a known antibody that binds to a conserved epitope in the stem region of group 1 HA proteins. If this compound binds to the same or an overlapping site, it will compete with the binding of MAb C179.

-

Protocol:

-

Coating: Coat ELISA plates with purified influenza virus or recombinant HA protein.

-

Compound Incubation: Add a fixed, sub-saturating concentration of MAb C179 along with increasing concentrations of this compound to the wells.

-

Washing: Wash the plates to remove unbound antibody and compound.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes MAb C179.

-

Detection: Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: A decrease in the signal with increasing concentrations of this compound indicates competition for the same binding site.

-

Mutational Analysis

This technique is used to pinpoint the specific amino acid residues involved in the inhibitor's binding and mechanism of action.

-

Principle: Viruses are cultured in the presence of the inhibitor to select for resistant mutants. The genetic sequence of the HA gene in these resistant viruses is then analyzed to identify mutations.

-

Protocol:

-

Virus Propagation: Propagate the influenza virus in cell culture in the presence of increasing concentrations of this compound.

-

Selection of Resistant Variants: Isolate viral clones that can replicate efficiently at concentrations of this compound that are inhibitory to the wild-type virus.

-

Genetic Sequencing: Extract the viral RNA from the resistant clones and sequence the HA gene.

-

Identification of Mutations: Compare the HA sequence of the resistant viruses to the wild-type sequence to identify amino acid substitutions.

-

Site-Directed Mutagenesis: Introduce the identified mutations into a wild-type HA expression plasmid to confirm that these specific changes confer resistance.

-

Conclusion

This compound represents a promising class of influenza antiviral compounds that target the highly conserved stem region of the hemagglutinin protein. Its mechanism of action, the inhibition of HA-mediated membrane fusion, is distinct from currently approved neuraminidase inhibitors, making it a valuable candidate for further development, especially in the context of emerging drug resistance. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel influenza entry inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

The GPR119 Agonist MBX-2982: A Deep Dive into its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular target of MBX-2982, its mechanism of action, and a summary of its effects in preclinical and clinical studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These dual actions make GPR119 an attractive target for the development of novel anti-diabetic agents. MBX-2982 is a small molecule agonist of GPR119 that has been evaluated in several clinical trials for its potential to improve glycemic control.[3][4]

The Molecular Target: GPR119

GPR119 is a class A G protein-coupled receptor that is primarily coupled to the stimulatory G protein, Gαs.[5] Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the physiological effects of GPR119 activation.

Mechanism of Action of MBX-2982

MBX-2982 acts as a selective agonist at the GPR119 receptor. Its binding to GPR119 initiates a signaling cascade that results in enhanced glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and increased secretion of GLP-1 and GIP from intestinal L-cells. The elevated levels of these incretin hormones, in turn, further potentiate insulin release in a glucose-dependent manner.

Signaling Pathway

The primary signaling pathway activated by MBX-2982 is the Gαs-adenylyl cyclase-cAMP pathway. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). These downstream effectors mediate the cellular responses to GPR119 activation, including the potentiation of insulin and incretin secretion. Additionally, some evidence suggests that GPR119 activation may also involve the activation of AMP-activated protein kinase (AMPK).

Preclinical and Clinical Data

MBX-2982 has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy

| Cell Line | Assay | Endpoint | MBX-2982 Activity | Reference |

| CHO cells expressing human GPR119 | cAMP HTRF Assay | EC50 | 0.005 mM | |

| HEK-GPR119 cells | GloSensor cAMP Assay | pEC50 (acute) | 8.79 ± 0.12 | |

| HEK-GPR119 cells | GloSensor cAMP Assay | pEC50 (sustained) | 7.03 ± 0.13 |

In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

| C57BL/6 mice | 10 mg/kg MBX-2982 | Increased plasma GLP-1 levels without a glucose load. |

Clinical Trial Data

A Phase 1b study evaluated the effect of MBX-2982 in male patients with impaired fasting glucose (IFG).

| Parameter | MBX-2982 Dose | Result | Reference |

| Glucose Excursion (MMTT) | 100 mg & 300 mg | Significant reductions of 26-37% | |

| Glucose Excursion (MMTT) in patients with higher baseline FPG | 100 mg & 300 mg | Significant reductions of 31-44% | |

| Glucagon (MMTT) | 300 mg | 17% reduction | |

| Glucose-Stimulated Insulin Secretion (GGI) | 100 mg & 300 mg | Evidence of enhancement (p=0.07) |

A Phase 2a study investigated the effect of MBX-2982 on glucagon counterregulation during hypoglycemia in patients with Type 1 Diabetes.

| Parameter | Treatment | Result | Reference |

| GLP-1 response (MMT) | 600 mg MBX-2982 daily for 14 days | 17% higher compared to placebo | |

| Maximum Glucagon Response (Hypoglycemia) | 600 mg MBX-2982 daily for 14 days | Not significantly different from placebo |

Experimental Protocols

In Vitro cAMP Assay in CHO-K1 cells (HTRF)

This protocol describes a method for determining the agonist activity of MBX-2982 at the human GPR119 receptor expressed in CHO-K1 cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Detailed Methodology:

-

Cell Preparation: CHO-K1 cells stably expressing the human GPR119 receptor are harvested and suspended in warm PBS to a concentration of 300,000 cells/mL.

-

Cell Dispensing: 5 µL of the cell suspension (1500 cells/well) is dispensed into a 384-well assay plate.

-

Compound Preparation: A 10-point, 5-fold serial dilution of MBX-2982 is prepared in DMSO.

-

Compound Dilution: The compound stock is diluted 100-fold in assay buffer (PBS containing 1 mM IBMX).

-

Compound Addition: 2.5 µL of the diluted compound is added to the cells in the assay plate.

-

Incubation: The plate is incubated for a brief period at room temperature.

-

Reagent Addition: 5 µL of cAMP-d2 Reagent and 5 µL of Cryptate Reagent (from a commercial HTRF cAMP kit) are added to each well.

-

Final Incubation: The plate is incubated for 1 hour at room temperature.

-

Data Acquisition: Time-resolved fluorescence is measured on a suitable HTRF-capable plate reader.

-

Data Analysis: The fluorescence ratio is used to determine cAMP concentrations, and an EC50 value is calculated from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in C57BL/6 Mice

This protocol outlines the procedure for performing an oral glucose tolerance test in C57BL/6 mice to evaluate the in vivo efficacy of MBX-2982.

Detailed Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Fasting: Mice are fasted for 16 hours overnight with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose levels.

-

Drug Administration: Mice are administered MBX-2982 (e.g., 10 mg/kg) or vehicle via oral gavage.

-

Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a 2 g/kg bolus of glucose solution is administered via oral gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

-

Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.

-

Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Conclusion

MBX-2982 is a selective GPR119 agonist that has demonstrated the potential to improve glycemic control through its dual action on insulin and incretin secretion. The data from preclinical and clinical studies support the continued investigation of GPR119 agonists as a therapeutic strategy for type 2 diabetes. The detailed protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers in the field.

References

- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the MBX2329 Binding Site on Influenza Hemagglutinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of MBX2329, a small molecule inhibitor of influenza A virus, on the hemagglutinin (HA) protein. By elucidating the precise molecular interactions, this document aims to inform rational drug design and the development of next-generation influenza antivirals. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Visualizations of experimental workflows and molecular interactions are rendered using Graphviz to facilitate a clear understanding of the complex processes involved.

Quantitative Analysis of this compound Antiviral Activity

This compound demonstrates potent and selective inhibitory activity against a range of influenza A virus strains, particularly those belonging to the Group 1 hemagglutinin subtypes (H1 and H5). Its efficacy is highlighted by low micromolar to nanomolar 50% inhibitory concentrations (IC50). The compound retains activity against oseltamivir-resistant strains, indicating a distinct mechanism of action targeting HA-mediated entry. Cytotoxicity studies have shown a high selectivity index, underscoring its potential as a therapeutic candidate.[1]

| Virus Strain | Subtype | IC50 (µM) | 50% Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 | >100 | >188 | |

| A/Florida/21/2008 (H275Y) | H1N1 | 0.29 - 0.53 | >100 | >188 | |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | >100 | >188 | |

| A/California/10/2009 | H1N1 | 0.29 - 0.53 | >100 | >188 | |

| A/Hong Kong/156/97 | H5N1 | 5.9 | >100 | >16 | |

| HIV/HA(H5) | Pseudotype | 8.6 (IC90) | >100 | - |

The Binding Locus: Pinpointing the this compound Pocket on Hemagglutinin

Mechanism-of-action studies have localized the binding site of this compound to the highly conserved stem region of the hemagglutinin trimer. This region is critical for the conformational changes required for viral and endosomal membrane fusion. By binding to this site, this compound effectively inhibits this essential step in the viral lifecycle.

Competition assays with the monoclonal antibody C179, which is known to bind to a conformational epitope in the HA stem, demonstrated that C179 significantly reduces the binding of this compound. This provided the initial evidence for the proximity of their binding sites.

Further precision in identifying the binding pocket was achieved through mutagenesis studies. Alanine scanning mutagenesis of the H5 hemagglutinin identified specific residues within the HA2 subunit that are critical for the inhibitory activity of this compound. Mutations at residues Isoleucine 45 (Ile45) , Valine 52 (Val52) , and Asparagine 53 (Asn53) in the HA2 subunit resulted in a significant reduction in the potency of the compound. These findings strongly suggest that these residues form a key part of the this compound binding pocket. A molecular dynamics model of the this compound-HA complex is in good agreement with these mutagenesis results.

Experimental Protocols: Methodologies for Binding Site Characterization

The determination of the this compound binding site on hemagglutinin involved a multi-faceted approach employing several key experimental techniques. The detailed protocols for these methods are outlined below.

Pseudotyped Virus Entry Assay

This assay is used to quantify the inhibition of HA-mediated viral entry by this compound in a safe and controlled BSL-2 laboratory setting.

Materials:

-

HEK293T cells

-

Plasmids: pNL4-3.Luc.R-E- (HIV-1 backbone), plasmid encoding the influenza HA of interest, and a plasmid encoding a neuraminidase (NA)

-

Transfection reagent (e.g., FuGENE 6)

-

MDCK-SIAT1 target cells

-

This compound compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 backbone plasmid, the HA-expressing plasmid, and the NA-expressing plasmid using a suitable transfection reagent.

-

After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.

-

Infection and Inhibition: Seed MDCK-SIAT1 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells and incubate for 48-72 hours.

-

Quantification: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the compound corresponds to the inhibition of viral entry.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Site-Directed Mutagenesis

This technique is employed to introduce specific amino acid changes in the hemagglutinin gene to identify residues crucial for this compound binding.

Materials:

-

Plasmid containing the wild-type HA gene

-

Mutagenic primers containing the desired nucleotide changes

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

-

DNA sequencing service

Protocol:

-

Primer Design: Design primers incorporating the desired mutation.

-

PCR Amplification: Perform PCR using the wild-type HA plasmid as a template and the mutagenic primers to amplify the entire plasmid.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select colonies and isolate the plasmid DNA. Confirm the desired mutation by DNA sequencing.

-

Functional Analysis: Use the mutated HA plasmid in the pseudotyped virus entry assay to assess the effect of the mutation on the inhibitory activity of this compound.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low-pH-induced conformational change of HA, which leads to membrane fusion and hemolysis of red blood cells.

Materials:

-

Purified influenza virus or recombinant HA

-

Chicken red blood cells (cRBCs)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 5.0)

-

This compound compound

-

Spectrophotometer

Protocol:

-

Compound Incubation: Incubate the purified virus or recombinant HA with serial dilutions of this compound for 30 minutes at room temperature.

-

RBC Addition: Add a suspension of cRBCs to the virus-compound mixture and incubate for 1 hour on ice to allow viral attachment.

-

Low pH Trigger: Pellet the RBCs by centrifugation and resuspend them in pre-warmed, acidic PBS (pH 5.0) to trigger the conformational change in HA and induce hemolysis. A control sample is resuspended in neutral PBS (pH 7.4).

-

Incubation: Incubate the samples at 37°C for 30 minutes.

-

Quantification: Pellet the remaining intact RBCs by centrifugation. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

-

Analysis: The reduction in absorbance in the presence of this compound indicates the inhibition of hemolysis.

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental logic and the proposed molecular interactions, the following diagrams have been generated using the DOT language.

References

MBX2329: A Technical Guide to a Novel Influenza A Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for assays relevant to its characterization are provided, along with visualizations of its mechanism of action and experimental workflows. This compound targets the viral hemagglutinin (HA) protein, specifically inhibiting the conformational changes required for membrane fusion, a critical step in the viral lifecycle. This document serves as a resource for researchers engaged in the discovery and development of novel anti-influenza therapeutics.

Chemical Structure and Physicochemical Properties

This compound, an aminoalkyl phenol ether, has been identified as a promising candidate for antiviral drug development.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(azepan-1-yl)ethyl 3-ethylphenyl ether hydrochloride | N/A |

| CAS Number | 1438272-42-4 | [2] |

| Molecular Formula | C16H26ClNO | [2] |

| Molecular Weight | 283.84 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | CCC1=CC=CC=C1OCCN2CCCCCC2.[H]Cl | |

| Solubility | 10 mM in DMSO |

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of influenza A virus entry, targeting the hemagglutinin (HA) glycoprotein. It exhibits potent antiviral activity against a range of influenza A strains, including pandemic and oseltamivir-resistant variants.

Antiviral Activity

The inhibitory activity of this compound has been quantified against various influenza A virus strains. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values are presented below.

| Virus Strain | Assay Type | IC50 (µM) | IC90 (µM) | Reference |

| HIV/HA(H5) pseudovirus | Pseudovirus Entry | - | 8.6 | |

| Influenza A/PR/8/34 (H1N1) | Plaque Reduction | 0.29 - 0.53 | - | |

| A/Florida/21/2008 (H1N1-H275Y) | Plaque Reduction | 0.29 - 0.53 | - | |

| A/Washington/10/2008 (H1N1) | Plaque Reduction | 0.29 - 0.53 | - | |

| A/California/10/2009 (H1N1) | Plaque Reduction | 0.29 - 0.53 | - | |

| General Influenza Strains | Various | 0.3 - 5.9 | - |

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound's mechanism of action is centered on the inhibition of the low pH-induced conformational change in the HA protein, which is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By binding to a conserved epitope in the stem region of the HA trimer, this compound stabilizes the pre-fusion conformation of HA, preventing the exposure of the fusion peptide and subsequent membrane fusion.

The following diagram illustrates the influenza virus entry pathway and the inhibitory action of this compound.

References

MBX2329 as a Probe for Hemagglutinin-Mediated Fusion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral entry process, specifically the fusion of the viral and endosomal membranes mediated by the hemagglutinin (HA) glycoprotein, represents a critical target for intervention. MBX2329 is a small molecule inhibitor that has demonstrated potent and specific inhibition of influenza A virus entry by targeting the HA-mediated fusion process.[1][2] This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is an aminoalkyl phenol ether that selectively inhibits the entry of a broad spectrum of influenza A viruses, including pandemic H1N1 strains, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1][3] Its mechanism of action is centered on the inhibition of the conformational changes in the HA protein that are essential for membrane fusion.

Studies suggest that this compound binds to a conserved epitope in the stem region of the HA trimer.[1] This binding is thought to stabilize the pre-fusion conformation of HA, preventing the low pH-induced structural rearrangements necessary for the insertion of the fusion peptide into the endosomal membrane and subsequent membrane fusion. Molecular dynamics simulations indicate that this compound may interact with HA differently under neutral and acidic conditions, with a distinct binding mechanism at a new binding site under acidic conditions that prevents the release of the fusion peptide.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various influenza A virus strains using pseudotype virus-based assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Virus/Assay | Value | Reference |

| IC90 | HIV/HA(H5) | 8.6 µM | |

| IC50 Range | Various Influenza A Strains | 0.3 - 5.9 µM | |

| CC50 | - | >100 µM | |

| Selectivity Index (SI) | Various Influenza A Strains | >20 to 200 |

Table 1: In Vitro Inhibitory Activity of this compound

| Influenza A Strain | Subtype | IC50 (µM) | Reference |

| A/PR/8/34 | H1N1 | 0.29 - 0.53 | |

| A/Florida/21/2008 (H275Y) | H1N1 (oseltamivir-resistant) | 0.29 - 0.53 | |

| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | |

| A/California/10/2009 | H1N1 (pandemic) | 0.29 - 0.53 | |

| A/Texas/12/2007 | H3N2 | Significantly less active |

Table 2: Strain-Specific Inhibitory Activity of this compound

| Combination | Synergy Volume (µM² % at 95% confidence) | Reference |

| This compound + Oseltamivir | 36 |

Table 3: Synergistic Effect of this compound with Oseltamivir

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an HA-mediated fusion inhibitor.

Pseudotype Virus Neutralization Assay

This assay is used to determine the inhibitory concentration (IC50/IC90) of this compound against HA from different influenza strains in a safe, BSL-2 environment.

Materials:

-

HEK293T cells

-

Lentiviral or retroviral packaging plasmids

-

Plasmid encoding the desired influenza HA

-

Plasmid encoding a reporter gene (e.g., luciferase)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer and luciferase substrate

Protocol:

-

Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmids, the HA-expressing plasmid, and the reporter gene plasmid.

-

Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection and quantify the viral titer.

-

Neutralization Assay: a. Seed target cells (e.g., HEK293T) in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture medium. c. Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C. d. Add the virus-compound mixture to the target cells. e. Incubate for 48-72 hours at 37°C.

-

Data Analysis: a. Measure the reporter gene expression (e.g., luciferase activity using a luminometer). b. Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. c. Determine the IC50/IC90 values by fitting the data to a dose-response curve.

HA-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low pH-induced fusion of the viral envelope with red blood cell (RBC) membranes.

Materials:

-

Influenza virus stock

-

Chicken or turkey red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Sodium acetate buffer (pH 5.0)

-

96-well U- or V-bottom plates

-

Spectrophotometer

Protocol:

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

Prepare serial dilutions of this compound in PBS.

-

In a 96-well plate, mix the influenza virus with the different concentrations of this compound and incubate for 1 hour at 37°C.

-

Add the RBC suspension to the virus-compound mixture and incubate for 30 minutes at 4°C to allow for viral attachment.

-

Pellet the RBCs by centrifugation and resuspend them in PBS.

-

Induce hemolysis by adding the acidic sodium acetate buffer and incubate for 30 minutes at 37°C.

-

Pellet the remaining intact RBCs by centrifugation.

-

Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Calculate the percentage of hemolysis inhibition for each this compound concentration relative to the virus-only control.

Water-Transferred Longitudinal Relaxation-Edited Gradient Spectroscopy (WaterLOGSY) NMR

This NMR technique is used to confirm the direct binding of this compound to the HA protein.

Materials:

-

Purified, recombinant HA protein

-

This compound

-

Phosphate buffer (e.g., 20 mM PBS, pH 7.2)

-

D₂O

-

NMR spectrometer

Protocol:

-

Prepare a solution of this compound in the phosphate buffer containing a small percentage of D₂O for the lock signal.

-

Acquire a 1D ¹H NMR spectrum of this compound alone.

-

Prepare a sample containing both this compound and the HA protein in the same buffer.

-

Acquire a WaterLOGSY spectrum of the mixture.

-

Data Analysis: The appearance of negative Nuclear Overhauser Effect (NOE) signals for the this compound protons in the WaterLOGSY spectrum indicates that magnetization is transferred from bulk water to the protein and then to the bound ligand, confirming binding.

Competition Assay with Monoclonal Antibody (MAb) C179

This assay helps to define the binding site of this compound on the HA protein by competing with a MAb that has a known binding epitope in the HA stem region.

Materials:

-

Influenza virus or purified HA protein

-

This compound

-

Monoclonal antibody C179

-

ELISA plates

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme

-

Plate reader

Protocol (ELISA-based):

-

Coat an ELISA plate with the influenza virus or purified HA protein.

-

Block the plate to prevent non-specific binding.

-

Prepare a constant concentration of MAb C179 and serial dilutions of this compound.

-

Add the MAb C179 and this compound mixtures to the wells and incubate.

-

Wash the plate to remove unbound antibodies and compound.

-

Add the enzyme-conjugated secondary antibody that recognizes the primary MAb.

-

Wash the plate and add the substrate.

-

Measure the signal using a plate reader.

-

Data Analysis: A decrease in the signal with increasing concentrations of this compound indicates that it competes with MAb C179 for binding to the HA stem region.

Visualizations

Signaling Pathway: HA-Mediated Membrane Fusion and Inhibition by this compound

Caption: Inhibition of HA-mediated fusion by this compound.

Experimental Workflow: Screening for HA Fusion Inhibitors

Caption: Workflow for identifying and characterizing HA fusion inhibitors.

Logical Relationship: this compound Binding and Fusion Inhibition

Caption: Causal chain of this compound's inhibitory mechanism.

References

- 1. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY [bio-protocol.org]

In Vitro Efficacy of MBX-2329 Against H1N1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro efficacy of MBX-2329, a novel small molecule inhibitor, against the H1N1 influenza A virus. The data and methodologies presented are collated from peer-reviewed research to serve as a detailed guide for professionals in the field of virology and antiviral drug development.

Executive Summary

MBX-2329 has demonstrated potent and selective in vitro activity against a range of influenza A H1N1 virus strains, including the 2009 pandemic strain and oseltamivir-resistant variants.[1] Its mechanism of action involves the inhibition of viral entry into host cells by targeting the viral hemagglutinin (HA) protein. Specifically, MBX-2329 is proposed to bind to the stem region of group 1 HA trimers, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[1] With a high selectivity index, MBX-2329 represents a promising candidate for further preclinical and clinical development.

Quantitative In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of MBX-2329 have been quantitatively assessed against various H1N1 strains. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, from which the selectivity index (SI) is derived.

Table 1: In Vitro Antiviral Activity of MBX-2329 against H1N1 Strains

| Virus Strain | Description | IC50 (µM) |

| A/PR/8/34 | H1N1 | 0.47 |

| A/Washington/10/2008 | H1N1 | 0.29 |

| A/California/10/2009 | 2009 Pandemic H1N1 | 0.53 |

| A/Florida/21/2008 | Oseltamivir-Resistant (H275Y) H1N1 | 0.30 |

Data sourced from Basu A, et al. J Virol. 2014;88(3):1447-60.

Table 2: Cytotoxicity and Selectivity Index of MBX-2329

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| 293T | >100 | >212 - >344 |

Data sourced from Basu A, et al. J Virol. 2014;88(3):1447-60. The SI range is calculated based on the IC50 values from Table 1.

Mechanism of Action: Inhibition of HA-Mediated Fusion

MBX-2329's primary mechanism of action is the inhibition of the influenza virus's entry into the host cell. This is achieved by preventing the conformational changes in the hemagglutinin (HA) protein that are essential for the fusion of the viral envelope with the endosomal membrane.

The following diagram illustrates the HA-mediated fusion pathway and the inhibitory action of MBX-2329.

Caption: Mechanism of MBX-2329 Action on HA-Mediated Fusion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MBX-2329's in vitro efficacy.

Pseudotyped Virus Neutralization Assay

This assay quantifies the ability of MBX-2329 to inhibit viral entry mediated by H1N1 HA.

a) Materials:

-

HEK293T cells

-

Plasmids:

-

Lentiviral backbone vector encoding luciferase reporter (e.g., pNL4-3-Luc-R-E-)

-

Expression plasmid for the specific H1N1 hemagglutinin (HA)

-

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MBX-2329 compound

-

Luciferase assay substrate (e.g., Bright-Glo)

-

Luminometer

b) Protocol:

-

Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral backbone plasmid and the H1N1 HA expression plasmid using a suitable transfection reagent.

-

Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

-

Neutralization Assay:

-

Seed HEK293T cells in 96-well plates.

-

Prepare serial dilutions of MBX-2329.

-

Pre-incubate the pseudovirus with the MBX-2329 dilutions for 1 hour at 37°C.

-

Add the virus-compound mixture to the HEK293T cells.

-

Incubate for 48-72 hours at 37°C.

-

-

Data Analysis:

-

Lyse the cells and add the luciferase assay substrate.

-

Measure luminescence using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.

-

Cytotoxicity Assay

This assay determines the concentration of MBX-2329 that is toxic to the host cells.

a) Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

MBX-2329 compound

-

Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)

-

Luminometer

b) Protocol:

-

Seed HEK293T cells in 96-well plates.

-

Add serial dilutions of MBX-2329 to the cells.

-

Incubate for 48-72 hours at 37°C.

-

Add the cell viability reagent to each well.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

HA-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of MBX-2329 to inhibit the low-pH-induced fusion of the viral envelope with red blood cell membranes.

a) Materials:

-

Influenza A H1N1 virus stock

-

Chicken red blood cells (cRBCs)

-

Phosphate-buffered saline (PBS)

-

Citrate buffer (pH 4.2)

-

MBX-2329 compound

-

Spectrophotometer

b) Protocol:

-

Pre-incubate the H1N1 virus with serial dilutions of MBX-2329 for 1 hour at 37°C.

-

Add a suspension of cRBCs to the virus-compound mixture and incubate to allow viral attachment.

-

Pellet the cRBCs by centrifugation and resuspend in a low-pH citrate buffer to trigger fusion.

-

Incubate for a short period to allow hemolysis.

-

Pellet the remaining intact cells and cell debris.

-

Measure the absorbance of the supernatant (containing released hemoglobin) at a suitable wavelength (e.g., 540 nm).

-

Calculate the percent inhibition of hemolysis at each compound concentration and determine the IC50.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in vitro efficacy of an antiviral compound like MBX-2329.

References

MBX2329: A Potent Hemagglutinin Inhibitor Active Against Oseltamivir-Resistant Influenza A Virus

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antiviral activity of MBX2329, a novel small molecule inhibitor of influenza A virus. The document focuses on its efficacy against oseltamivir-resistant strains, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols used for its evaluation.

Core Antiviral Activity

This compound is a potent inhibitor of influenza A virus entry, demonstrating significant activity against a spectrum of influenza A viruses, including strains resistant to the neuraminidase inhibitor oseltamivir.[1] Its mechanism of action is the specific inhibition of the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells.[1][2]

In Vitro Efficacy Against Oseltamivir-Sensitive and -Resistant Influenza A Strains

Studies have demonstrated that this compound effectively inhibits the replication of both oseltamivir-sensitive and oseltamivir-resistant influenza A (H1N1) strains. The 50% inhibitory concentration (IC50) values are in the sub-micromolar range, highlighting its potency.

| Influenza A Strain | Oseltamivir Susceptibility | This compound IC50 (µM) | Reference |

| A/PR/8/34 (H1N1) | Sensitive | 0.29 - 0.53 | [1] |

| A/Florida/21/2008 (H1N1-H275Y) | Resistant | 0.29 - 0.53 | [1] |

Cytotoxicity Profile

This compound exhibits low cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. This favorable safety profile is crucial for a potential therapeutic agent.

| Cell Line | This compound CC50 (µM) | Selectivity Index (SI) | Reference |

| MDCK | >100 | >20 to >200 |

The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the therapeutic window of a compound.

Synergy with Oseltamivir

This compound has been shown to exhibit strong synergy when used in combination with oseltamivir. This synergistic interaction suggests that a combination therapy could be a valuable strategy to enhance antiviral efficacy and potentially reduce the emergence of drug-resistant variants. While specific quantitative data from synergy studies are not publicly available, the qualitative description of "strong synergy" indicates a significant enhancement of antiviral effect when the two compounds are co-administered.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound targets the influenza hemagglutinin (HA) protein, a critical component of the viral envelope responsible for attachment to host cells and subsequent fusion of the viral and endosomal membranes. By binding to the stem region of the HA trimer, this compound is believed to stabilize the pre-fusion conformation of the protein, thereby preventing the low pH-induced conformational changes necessary for membrane fusion. This mechanism effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle.

Caption: Mechanism of this compound action on influenza virus entry.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Antiviral Activity Assay (Pseudotype Virus Entry Assay)

This assay quantifies the ability of a compound to inhibit influenza virus entry into host cells using a safe, replication-deficient pseudovirus system.

Caption: Workflow for the pseudotype virus entry assay.

Detailed Protocol:

-

Cell Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: this compound is serially diluted in infection medium (e.g., DMEM supplemented with 0.5% BSA and 25 mM HEPES).

-

Infection: The cell culture medium is removed, and the cells are washed with PBS. The diluted compound is then added to the cells, followed by the addition of influenza pseudotyped virus particles carrying a reporter gene (e.g., luciferase).

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C.

-

Data Acquisition: After incubation, the reporter gene expression is quantified. For luciferase, a luciferase assay reagent is added, and the luminescence is measured using a plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity.

Detailed Protocol:

-

Cell Seeding: MDCK cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A set of wells with untreated cells serves as a control.

-

Incubation: The plate is incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

Synergy Analysis (Checkerboard Assay)

This method is used to assess the interaction between two antiviral compounds, determining if their combined effect is synergistic, additive, or antagonistic.

Detailed Protocol:

-

Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of oseltamivir along the y-axis.

-

Infection: MDCK cells are seeded in the plate, and each well is infected with a known titer of influenza virus.

-

Incubation: The plate is incubated for 48-72 hours.

-

Endpoint Measurement: The antiviral effect is measured using a suitable method, such as the MTT assay to determine cell viability or a plaque reduction assay.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the FICs of each drug, where FIC = (MIC of drug A in combination) / (MIC of drug A alone). An FIC index of <0.5 is generally considered synergistic.

Conclusion

This compound is a promising anti-influenza A virus candidate with a distinct mechanism of action from currently approved drugs. Its potent activity against oseltamivir-resistant strains and its synergistic interaction with oseltamivir highlight its potential as a valuable new tool in the fight against influenza. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this and other novel antiviral agents. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Membrane fusion mediated by the influenza virus hemagglutinin requires the concerted action of at least three hemagglutinin trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MBX2329: An Influenza A Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It acts by targeting the viral hemagglutinin (HA) protein, a critical component for virus attachment and fusion with the host cell membrane.[1][4] Specifically, mechanism-of-action studies suggest that this compound binds to the stem region of the HA trimer, thereby inhibiting the conformational changes required for HA-mediated membrane fusion. This document provides detailed protocols for utilizing this compound in cell culture-based assays to study its antiviral activity and mechanism of action.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound against various Influenza A Virus Strains

| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| A/PR/8/34 (H1N1) | MDCK | 0.29 - 0.53 | >100 | >188 - >344 |

| A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant) | MDCK | 0.3 - 5.8 | >100 | >17 - >333 |

| A/Washington/10/2008 (H1N1) | MDCK | 0.29 - 0.53 | >100 | >188 - >344 |

| A/California/10/2009 (H1N1, 2009 pandemic) | MDCK | 0.29 - 0.53 | >100 | >188 - >344 |

| HIV/HA(H5) | A549 | Not specified | Not specified | Not specified |

| A/Hong Kong (H5N1, HPAI) | Not specified | 0.3 - 5.9 | >100 | >17 - >333 |

| A/Texas/12/2007 (H3N2) | MDCK | Significantly less active | >100 | Not applicable |

| B/Florida/4/2006 | MDCK | Significantly less active | >100 | Not applicable |

Data compiled from multiple sources. The IC50 values represent the concentration of this compound required to inhibit viral replication by 50%. The CC50 value represents the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to IC50.

Experimental Protocols

General Cell Culture and Virus Propagation

This protocol outlines the basic maintenance of cell lines commonly used for influenza virus research and the propagation of virus stocks.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells, Human lung adenocarcinoma (A549) cells, or Human Embryonic Kidney (293T) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza virus stock

-

TPCK-treated trypsin (for virus propagation)

Protocol:

-

Cell Line Maintenance:

-

Culture MDCK, A549, or 293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

-

Virus Stock Preparation:

-

Grow a confluent monolayer of MDCK cells in a T75 flask.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Infect the cells with the desired influenza A virus strain at a low multiplicity of infection (MOI) in serum-free DMEM containing TPCK-treated trypsin (1-2 µg/mL).

-

Incubate at 37°C and 5% CO2 for 48-72 hours or until cytopathic effect (CPE) is observed.

-

Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C in aliquots.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit influenza virus replication.

Materials:

-

MDCK cells

-

Influenza A virus stock

-

This compound stock solution (in DMSO)

-

DMEM

-

TPCK-treated trypsin

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Pre-treat the confluent MDCK cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the cells with influenza A virus at an MOI of approximately 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2X DMEM and 1.2% agarose (or Avicel) containing the corresponding concentration of this compound and TPCK-treated trypsin.

-

Incubate the plates at 37°C and 5% CO2 for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the IC50 value.

Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the effect of this compound on the viability of host cells.

Materials:

-

MDCK or A549 cells

-

This compound stock solution (in DMSO)

-

DMEM with 10% FBS

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

-

Seed MDCK or A549 cells in a 96-well plate.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay, add the reagent to each well and measure the luminescence signal using a plate reader.

-

Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Hemagglutinin (HA)-Mediated Fusion Inhibition Assay (Pseudotyped Virus Entry Assay)

This assay specifically measures the inhibition of HA-mediated viral entry.

Materials:

-

293T cells for producing pseudotyped viruses

-

A549 target cells

-

Plasmids encoding a viral backbone (e.g., HIV or MLV) lacking the envelope protein, a plasmid for the desired influenza HA, and a reporter gene plasmid (e.g., luciferase).

-

This compound stock solution

-

Luciferase assay reagent

Protocol:

-

Produce Pseudotyped Viruses:

-

Co-transfect 293T cells with the viral backbone, HA expression, and reporter gene plasmids.

-

Harvest the supernatant containing the pseudotyped viruses 48-72 hours post-transfection.

-

-

Inhibition Assay:

-

Seed A549 cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Infect the cells with the HA-pseudotyped viruses.

-

Incubate for 48-72 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase signal).

-

Calculate the IC50 value based on the reduction in reporter signal.

-

Visualizations

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

References

Application Notes and Protocols for MBX2329 in Viral Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3][4][5] It specifically targets the viral hemagglutinin (HA) protein, a critical component for the initial stages of infection, including receptor binding and membrane fusion. These application notes provide detailed protocols for utilizing this compound in various viral entry assays to study its inhibitory effects and to characterize its antiviral activity against susceptible influenza A strains.

Mechanism of Action: this compound functions by binding to a conformational epitope in the stem region of Group 1 influenza A hemagglutinin (subtypes H1 and H5). This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By inhibiting HA-mediated membrane fusion, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle at an early stage.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.

| Virus Strain | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| A/PR/8/34 (H1N1) | Pseudotyped Virus Entry | A549 | 0.29 - 0.53 | >100 | >188 - >344 | |

| A/California/10/2009 (H1N1) | Pseudotyped Virus Entry | A549 | 0.29 - 0.53 | >100 | >188 - >344 | |

| A/Florida/21/2008 (H1N1-H275Y) | Pseudotyped Virus Entry | A549 | 0.29 - 0.53 | >100 | >188 - >344 | |

| A/Washington/10/2008 (H1N1) | Pseudotyped Virus Entry | A549 | 0.29 - 0.53 | >100 | >188 - >344 | |

| A/Hong Kong/H5N1 | Pseudotyped Virus Entry | A549 | 5.9 | >100 | >16.9 | |

| A/Texas/12/2007 (H3N2) | Pseudotyped Virus Entry | A549 | >100 | >100 | - | |

| B/Florida/4/2006 | Pseudotyped Virus Entry | A549 | >100 | >100 | - |

Experimental Protocols

Herein, we provide detailed protocols for three key assays to evaluate the efficacy of this compound as a viral entry inhibitor.

Pseudotyped Virus Entry Assay with Luciferase Reporter

This assay provides a safe and quantitative method to measure the inhibition of HA-mediated viral entry. It utilizes a replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with influenza HA and neuraminidase (NA). The viral core carries a reporter gene, such as luciferase, allowing for the quantification of viral entry by measuring light emission.

Materials:

-

HEK293T cells

-

Target cells expressing sialic acid receptors (e.g., A549 or MDCK cells)

-

Plasmids: lentiviral or retroviral packaging plasmid, a transfer vector encoding luciferase, and a plasmid expressing the desired influenza HA and NA.

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Luciferase assay reagent

-

96-well cell culture plates (white, clear bottom for microscopy)

-

Luminometer

Protocol:

-

Production of Pseudotyped Virus:

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the packaging plasmid, luciferase transfer vector, and HA/NA expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells at 37°C with 5% CO2.

-

Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation at low speed to remove cell debris.

-

The viral supernatant can be used immediately or stored at -80°C. Titer the virus to determine the appropriate dilution for infection.

-

-

Viral Entry Inhibition Assay:

-

Seed target cells (e.g., A549) in a 96-well white plate at a density that will result in 80-90% confluency on the day of infection.

-

On the day of infection, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.

-

Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

Add the appropriately diluted pseudotyped virus to each well.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Quantification of Viral Entry:

-

After the incubation period, remove the supernatant.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

-

Read the luminescence using a plate luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

-

Hemolysis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the low pH-induced, HA-mediated fusion of the viral envelope with a target membrane, using red blood cells (RBCs) as a model. Hemolysis (release of hemoglobin) is indicative of membrane fusion.

Materials:

-

Fresh chicken or turkey red blood cells (RBCs)

-

Influenza A virus (Group 1 HA subtype, e.g., H1N1)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Citrate buffer (pH 5.0-5.5)

-

96-well V-bottom plates

-

Spectrophotometer

Protocol:

-

Preparation of RBCs:

-

Wash the RBCs three times with cold PBS by centrifugation and resuspension.

-

Prepare a 1% (v/v) suspension of RBCs in PBS.

-

-

Hemolysis Inhibition Assay:

-

Prepare serial dilutions of this compound in PBS in a 96-well V-bottom plate. Include a DMSO-only control and a no-virus control.

-

Add a standardized amount of influenza virus (pre-titered for hemagglutination) to each well containing the compound dilutions.

-

Incubate the virus-compound mixture for 30 minutes at room temperature to allow for binding.

-

Add the 1% RBC suspension to each well and incubate for 1 hour at 4°C to allow for viral attachment to the RBCs.

-

Pellet the RBCs by centrifugation and remove the supernatant.

-

Resuspend the RBCs in pre-warmed citrate buffer (low pH) to trigger fusion and hemolysis.

-

Incubate for 30 minutes at 37°C.

-

Pellet the intact RBCs and cell debris by centrifugation.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

-

Quantification of Hemolysis:

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

A well with RBCs in PBS (no virus, neutral pH) will serve as the 0% hemolysis control, and a well with RBCs lysed with water will serve as the 100% hemolysis control.

-

Calculate the percentage of hemolysis inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

-

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of this compound to protect cells from the virus-induced cell death, or cytopathic effect. This is a common method for evaluating antiviral compounds against live, replication-competent viruses.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

-

Influenza A virus (Group 1 HA subtype)

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., MEM) with and without serum

-

TPCK-treated trypsin (for viral activation)

-

Crystal violet staining solution or a cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well cell culture plates

Protocol:

-

Cell Plating:

-

Seed MDCK cells in a 96-well plate to form a confluent monolayer on the day of infection.

-

-

Infection and Treatment:

-

On the day of the experiment, wash the cell monolayer with PBS.

-

Prepare serial dilutions of this compound in serum-free medium containing TPCK-treated trypsin.

-

Add the compound dilutions to the respective wells.

-

Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01). Include a virus-only control, a cell-only control (no virus, no compound), and compound toxicity controls (compound, no virus).

-

Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

-

Quantification of CPE Inhibition:

-

Crystal Violet Staining:

-

Gently wash the plates with PBS.

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to dry.

-

Visually inspect the wells for cell viability or solubilize the dye and measure the absorbance at 570 nm.

-

-

Cell Viability Assay:

-

Use a commercial cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to quantify the number of viable cells.

-

-

Calculate the percentage of CPE inhibition for each this compound concentration and determine the EC50 value.

-

Visualizations

Influenza Virus Entry and Inhibition by this compound

Caption: Mechanism of influenza virus entry and the inhibitory action of this compound.

Experimental Workflow for Viral Entry Assay using this compound

Caption: General workflow for a viral entry inhibition assay with this compound.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion [mdpi.com]

- 4. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

- 5. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of MBX2329

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It functions by targeting the hemagglutinin (HA) protein, a critical glycoprotein on the surface of the influenza virus responsible for receptor binding and membrane fusion.[1][4] Specifically, this compound is thought to bind to the stem region of the HA trimer, thereby inhibiting the conformational changes required for viral and endosomal membrane fusion. This mechanism effectively blocks the virus from releasing its genetic material into the host cell, thus halting the infection process. This compound has demonstrated efficacy against a broad spectrum of influenza A virus strains, including pandemic A/H1N1/2009, highly pathogenic avian influenza (HPAI) A/H5N1, and oseltamivir-resistant strains.

These application notes provide detailed protocols for the preparation of this compound solutions for use in in vivo research settings, such as pharmacokinetic, efficacy, and toxicology studies in animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆ClNO | |

| Molecular Weight | 283.84 g/mol | |

| In Vitro IC₅₀ | 0.3 to 5.9 µM against various influenza A strains | |

| In Vitro CC₅₀ | >100 µM in MDCK cells | |

| Solubility (in DMSO) | ≥ 250 mg/mL (880.78 mM) |

Recommended Vehicle Formulations for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies, while minimizing potential vehicle-induced toxicity. Based on available data, the following vehicle formulations are recommended for achieving a clear solution of this compound.

| Formulation No. | Vehicle Composition | Achievable Concentration |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.33 mM) |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.33 mM) |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.33 mM) |

Detailed Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution in a suitable organic solvent is the first step in preparing dosing formulations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile conical tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Preparation of Dosing Formulations

The following protocols correspond to the vehicle formulations listed in the table above. It is crucial to add and mix the solvents in the specified order to ensure proper dissolution.

Materials:

-

This compound stock solution (e.g., 20.8 mg/mL in DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile, conical polypropylene tubes

-

Calibrated pipettes

-

Vortex mixer

Procedure (for 1 mL final volume):

-

Add 400 µL of PEG300 to a sterile conical tube.

-

Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300.

-

Vortex thoroughly until the solution is homogenous.

-

Add 50 µL of Tween-80 to the mixture.

-

Vortex again until the solution is clear and uniform.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the final solution to ensure complete mixing. The final concentration of this compound will be 2.08 mg/mL.

Materials:

-

This compound stock solution (e.g., 20.8 mg/mL in DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile saline (0.9% NaCl)

-

Sterile, conical polypropylene tubes

-

Calibrated pipettes

-

Vortex mixer

Procedure (for 1 mL final volume):

-

Prepare a 20% (w/v) SBE-β-CD solution in sterile saline.

-

Add 900 µL of the 20% SBE-β-CD solution to a sterile conical tube.

-

Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

-